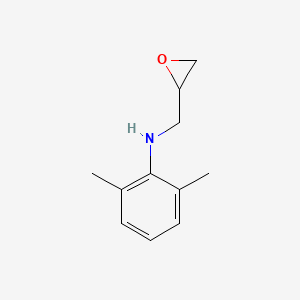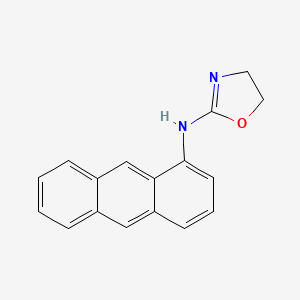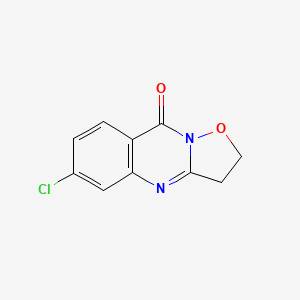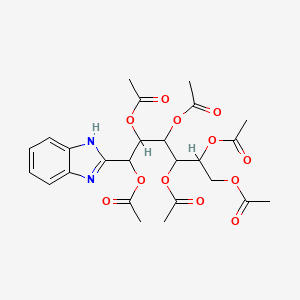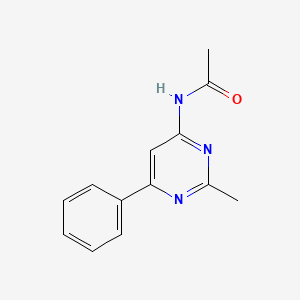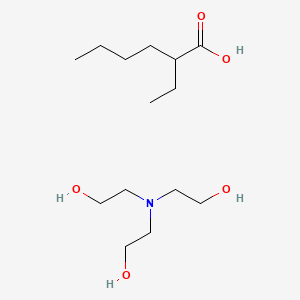
Triethanolamine 2-ethylhexoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine 2-ethylhexoate is an organic compound formed by the reaction of triethanolamine and 2-ethylhexanoic acid. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine 2-ethylhexoate is synthesized by reacting triethanolamine with 2-ethylhexanoic acid. The reaction is typically carried out at room temperature. Triethanolamine is first added to the reaction vessel, followed by the gradual addition of 2-ethylhexanoic acid. The reaction mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of reactant ratios, temperature, and stirring speed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Triethanolamine 2-ethylhexoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
科学的研究の応用
Triethanolamine 2-ethylhexoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Used in the preparation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: Used in pharmaceutical formulations as a pH adjuster and stabilizer.
Industry: Used in the production of coatings, lubricants, and personal care products.
作用機序
Triethanolamine 2-ethylhexoate exerts its effects through its ability to act as a surfactant and emulsifier. It can solubilize oils and other hydrophobic compounds, making them miscible in water. This property is due to the presence of both hydrophilic and hydrophobic groups in its structure. The compound can also act as a pH adjuster by accepting or donating protons, thereby stabilizing the pH of solutions .
類似化合物との比較
Similar Compounds
Triethanolamine: A similar compound with three hydroxyethyl groups, used in similar applications.
Diethanolamine: Contains two hydroxyethyl groups and is used in similar applications but has different chemical properties.
Monoethanolamine: Contains one hydroxyethyl group and is used in similar applications but has different chemical properties.
Uniqueness
Triethanolamine 2-ethylhexoate is unique due to the presence of the 2-ethylhexanoic acid moiety, which imparts distinct chemical properties and enhances its effectiveness as a surfactant and emulsifier. This makes it particularly useful in applications requiring high solubility and stability.
特性
CAS番号 |
68130-91-6 |
|---|---|
分子式 |
C14H31NO5 |
分子量 |
293.40 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C6H15NO3/c1-3-5-6-7(4-2)8(9)10;8-4-1-7(2-5-9)3-6-10/h7H,3-6H2,1-2H3,(H,9,10);8-10H,1-6H2 |
InChIキー |
WOIZEJSXFHDUNX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)O.C(CO)N(CCO)CCO |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


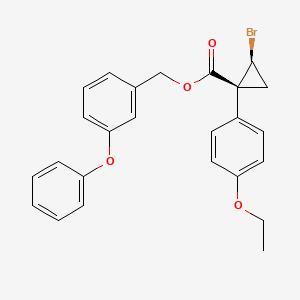
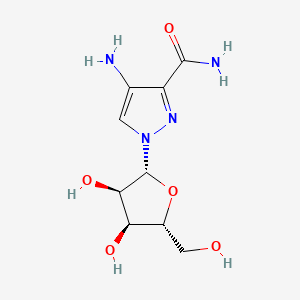
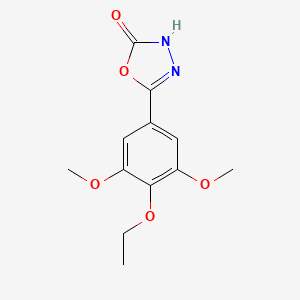
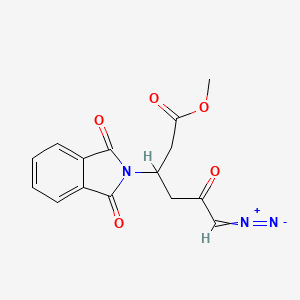
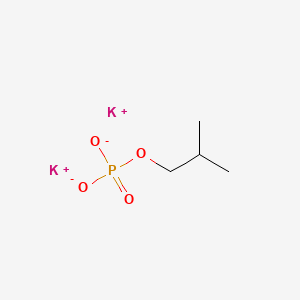
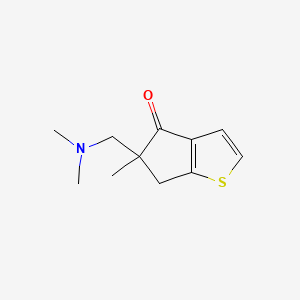
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)
